Thietan-3-yl 4-methylbenzoate
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Overview
Description
Thietan-3-yl 4-methylbenzoate is a compound that features a thietane ring, a four-membered sulfur-containing heterocycle, attached to a 4-methylbenzoate group. Thietanes are known for their unique structural properties and reactivity, making them valuable intermediates in organic synthesis and various applications in medicinal chemistry.
Scientific Research Applications
Thietan-3-yl 4-methylbenzoate has several applications in scientific research:
Preparation Methods
Synthetic Routes and Reaction Conditions: Thietan-3-yl 4-methylbenzoate can be synthesized through several methods. One common approach involves the nickel-catalyzed intramolecular reductive thiolation of S-(3-bromo-2-benzoyloxypropyl)benzenesulfonothioate . This method provides a straightforward route to the desired thietane derivative.
Industrial Production Methods: Industrial production of thietane derivatives often involves the use of photochemical [2 + 2] cycloadditions, nucleophilic cyclizations, and ring expansions . These methods allow for the efficient and scalable synthesis of thietane-containing compounds.
Chemical Reactions Analysis
Types of Reactions: Thietan-3-yl 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: Thietanes can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thietanes to thiols or thioethers.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles attack the less substituted carbon atom of the thietane ring.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thietane derivatives.
Mechanism of Action
The mechanism of action of thietan-3-yl 4-methylbenzoate involves its interaction with various molecular targets and pathways. For example, thietane derivatives have been shown to exhibit antidepressant activity by modulating adrenergic and GABA-ergic neurotransmission . Additionally, they may influence serotoninergic and cholinergic systems, contributing to their pharmacological effects .
Comparison with Similar Compounds
Thiiranes: Three-membered sulfur-containing rings that undergo similar ring-opening reactions.
Aziridines: Nitrogen analogs of thiiranes, used in the synthesis of nitrogen-containing heterocycles.
Uniqueness: Thietan-3-yl 4-methylbenzoate is unique due to its four-membered thietane ring, which imparts distinct reactivity and stability compared to its three-membered counterparts. This uniqueness makes it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
thietan-3-yl 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O2S/c1-8-2-4-9(5-3-8)11(12)13-10-6-14-7-10/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPIFGYPUMOXIFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2CSC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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